6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid 6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13636570
InChI: InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(18)15(4)9-8(13)5-7(6-14-9)10(16)17/h5-6H,1-4H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)N(C)C1=C(C=C(C=N1)C(=O)O)Cl
Molecular Formula: C12H15ClN2O4
Molecular Weight: 286.71 g/mol

6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid

CAS No.:

Cat. No.: VC13636570

Molecular Formula: C12H15ClN2O4

Molecular Weight: 286.71 g/mol

* For research use only. Not for human or veterinary use.

6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid -

Specification

Molecular Formula C12H15ClN2O4
Molecular Weight 286.71 g/mol
IUPAC Name 5-chloro-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(18)15(4)9-8(13)5-7(6-14-9)10(16)17/h5-6H,1-4H3,(H,16,17)
Standard InChI Key UYKIMHSHOUTZEM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)C1=C(C=C(C=N1)C(=O)O)Cl
Canonical SMILES CC(C)(C)OC(=O)N(C)C1=C(C=C(C=N1)C(=O)O)Cl

Introduction

Structural Characteristics and Molecular Configuration

The molecular architecture of 6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid is defined by three key substituents on the pyridine ring:

  • Chlorine atom at C5: Enhances electrophilicity and influences regioselectivity in substitution reactions.

  • Boc-protected methylamino group at C6: The tert-butoxycarbonyl group acts as a temporary protective moiety for the amine, preventing unwanted side reactions during synthesis .

  • Carboxylic acid at C3: Provides a handle for further functionalization, such as esterification or amide bond formation.

The compound’s SMILES string (\text{CC(C)(C)OC(=O)N(C)C1=C(C=C(C=N1)C(=O)O)Cl) and InChIKey (UYKIMHSHOUTZEM-UHFFFAOYSA-N\text{UYKIMHSHOUTZEM-UHFFFAOYSA-N}) confirm its stereochemical uniqueness. X-ray crystallography data, though unavailable for this specific derivative, can be inferred from analogous nicotinic acid structures, which typically exhibit planar pyridine rings with substituents adopting equatorial orientations to minimize steric strain .

Synthesis and Preparation Strategies

Stepwise Synthetic Routes

The synthesis of 6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid involves sequential functionalization of the pyridine core (Figure 1):

Physicochemical Properties and Reactivity

Stability and Solubility

  • Thermal Stability: Decomposition occurs above 192°C, consistent with Boc-protected compounds .

  • Solubility Profile:

    SolventSolubility (mg/mL)
    Water2.0 (at 20°C)
    Methanol>10
    DMSO>10
    Data adapted from 6-chloronicotinic acid analogs .

Reactivity

  • Boc Deprotection: Treatment with trifluoroacetic acid (TFA) removes the Boc group, regenerating the primary amine.

  • Nucleophilic Aromatic Substitution: The C5 chlorine atom undergoes substitution with amines or alkoxides under basic conditions.

  • Carboxylic Acid Derivatives: Conversion to acyl chlorides (SOCl2\text{SOCl}_2) or esters (MeOH/H+\text{MeOH/H}^+) facilitates further coupling reactions.

Applications in Pharmaceutical Development

Role in Inhibitor Design

This compound serves as a precursor for BRAFV600E inhibitors and DNA-gyrase B inhibitors, critical targets in oncology and antimicrobial therapy . For example, coupling the carboxylic acid with thiophen-2-amine yields N-(thiophen-2-yl) benzamide derivatives with nanomolar activity against BRAFV600E mutants .

Neonicotinoid Metabolite Studies

As a structural analog of 6-chloronicotinic acid—a metabolite of imidacloprid and acetamiprid—this compound aids in studying environmental persistence and degradation pathways of neonicotinoid pesticides . Photocatalytic degradation studies using TiO₂ nanoparticles have demonstrated its utility in modeling pesticide breakdown .

Analytical Characterization Methods

Spectroscopic Techniques

  • NMR Spectroscopy:

    • 1HNMR^1\text{H} \text{NMR}: δ 1.44 (s, 9H, Boc CH₃), δ 3.15 (s, 3H, NCH₃), δ 8.21 (d, 1H, pyridine-H).

    • 13CNMR^{13}\text{C} \text{NMR}: δ 28.2 (Boc CH₃), δ 39.8 (NCH₃), δ 155.6 (C=O).

  • Mass Spectrometry: ESI-MS m/z 287.1 [M+H]⁺.

ParameterValue
Flash Point192°C
Decomposition Temp.>192°C
ToxicityLD₅₀ (rat, oral) >2000 mg/kg
Data extrapolated from 6-chloronicotinic acid .

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